BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Selectivity profiling Polypharmacology High-throughput screening

N-(4-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-57-1) is a synthetic small-molecule benzodioxine-2-carboxamide with the molecular formula C17H17NO4 and a molecular weight of 299.32 g·mol⁻¹. The compound features a 2,3-dihydro-1,4-benzodioxine core coupled via a carboxamide linker to a para-ethoxyphenyl moiety, and has been deposited in multiple commercial screening libraries and interrogated in at least five distinct high-throughput screening (HTS) campaigns including those targeting HCMV nuclear egress, GIV GBA-motif–Gαi interaction, GPR151 agonism, and FBW7 ubiquitin ligase activation.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B4885521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C17H17NO4/c1-2-20-13-9-7-12(8-10-13)18-17(19)16-11-21-14-5-3-4-6-15(14)22-16/h3-10,16H,2,11H2,1H3,(H,18,19)
InChIKeyPZDNANTXTGMFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-57-1): Procurement-Relevant Structural Identity and Physicochemical Baseline


N-(4-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-57-1) is a synthetic small-molecule benzodioxine-2-carboxamide with the molecular formula C17H17NO4 and a molecular weight of 299.32 g·mol⁻¹ . The compound features a 2,3-dihydro-1,4-benzodioxine core coupled via a carboxamide linker to a para-ethoxyphenyl moiety, and has been deposited in multiple commercial screening libraries and interrogated in at least five distinct high-throughput screening (HTS) campaigns including those targeting HCMV nuclear egress, GIV GBA-motif–Gαi interaction, GPR151 agonism, and FBW7 ubiquitin ligase activation . A PubChem BioAssay summary across more than ten confirmatory and screening assays records the compound as inactive in all evaluated biochemical and cell-based readouts, a selectivity profile that distinguishes it from structurally related chemotypes showing promiscuous or polypharmacological activity [1].

Why Generic Substitution of N-(4-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide by In-Class Analogs Carries Risk


Within the 2,3-dihydro-1,4-benzodioxine-2-carboxamide chemotype, the N-phenyl substituent is the principal determinant of molecular recognition, selectivity, and assay outcome. The target compound carries a para-ethoxy group (−OCH₂CH₃) on the anilide ring, producing a molecular weight of 299.32 g·mol⁻¹ and a distinct hydrogen-bond-acceptor profile compared with the para-methyl analog (MW 269.29; C16H15NO3) , the para-fluoro analog (MW 273.26; C15H12FNO3) , and the unsubstituted N-phenyl parent (MW 255.27; C15H13NO3) . More critically, the 4-ethoxy positional isomer (CAS 304888-57-1) is constitutionally isomeric with the 2-ethoxyphenyl variant (CAS 304888-56-0) ; ortho versus para substitution alters the conformation of the amide bond, the spatial disposition of the ethoxy oxygen, and the geometry of the terminal ethyl group, all of which can radically change target engagement [1]. Evidence from PubChem BioAssay records further substantiates non-interchangeability: the target compound registers as inactive across thirteen distinct screening targets including HIV-1 RNase H, MKP-3 phosphatase, HePTP tyrosine phosphatase, Hsp70, VHR1 dual-specificity phosphatase, CapD γ-glutamyl transpeptidase, and the MgrA transcriptional regulator [2], establishing a defined selectivity baseline that would be invalidated by substitution with an untested or differentially active analog.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Consistent 'Inactive' Call Across 13 HTS Assays Defines a Low Polypharmacology Profile Versus Actives in the Benzodioxine-2-Carboxamide Class

The target compound was evaluated in 13 confirmatory and primary screening assays archived in PubChem (CID 2788371). Across all 13 assays—including HIV-1 RNase H inhibition (AID 372), MKP-3 phosphatase inhibition (AID 425), HePTP tyrosine phosphatase inhibition (AID 521), Hsp70 inhibition (AID 583), ER stress-induced cell death inhibition (AID 1010), Bcl-B phenotype conversion (AID 1240), Mycobacterium tuberculosis H37Rv growth inhibition (AID 1949), VHR1 phosphatase inhibition (AID 1992), Bacillus anthracis CapD inhibition (AID 492967), Staphylococcus aureus MgrA modulation (AID 602314), GIV GBA-motif–Gαi interaction inhibition (AID 1224905 for two targets), FBW7 E3 ligase activation (AID 1259310), and MITF inhibition (AID 1259374)—the compound was uniformly classified as 'Inactive' [1]. No quantitative IC₅₀ or EC₅₀ values are reported because the compound did not reach the activity threshold in any assay [1].

Selectivity profiling Polypharmacology High-throughput screening PubChem BioAssay

Physicochemical Differentiation from the 4-Methoxy Analog: Molecular Weight, logP, and Hydrogen-Bond-Acceptor Count

The 4-ethoxy substituent (−OCH₂CH₃) differentiates the target compound from its 4-methoxy analog (−OCH₃) by an additional methylene unit, yielding a 14.03 g·mol⁻¹ increase in molecular weight (299.32 vs. 285.29 g·mol⁻¹) and an estimated increase in calculated logP of approximately 0.5–0.7 log units (based on the Hansch π constant for a methylene insertion on an aromatic ether, π(CH₂) ≈ 0.5) . Both compounds share identical hydrogen-bond-acceptor counts (4) and hydrogen-bond-donor counts (1), but the ethoxy ethyl group introduces greater conformational flexibility and a larger hydrophobic surface area, parameters that influence passive membrane permeability, metabolic stability, and off-target binding [1].

Physicochemical properties Drug-likeness logP Solubility Library design

Positional Isomerism: Para-Ethoxy Versus Ortho-Ethoxy Anilide Substitution Defines Two Non-Interchangeable Chemical Entities

CAS 304888-57-1 (para-ethoxy, target) and CAS 304888-56-0 (ortho-ethoxy) are constitutional isomers sharing the identical molecular formula C₁₇H₁₇NO₄ and molecular weight 299.32 g·mol⁻¹, but differ in the position of the ethoxy substituent on the anilide phenyl ring . Ortho substitution places the ethoxy oxygen in proximity to the carboxamide NH₄ enabling potential intramolecular hydrogen bonding that stabilizes a different amide conformation; para substitution precludes this interaction, producing a distinct conformational ensemble, dipole moment, and molecular recognition surface [1]. This structural difference is analogous to well-characterized positional-isomer pairs in medicinal chemistry (e.g., ortho- vs. para-methoxy benzamides) where isomerization alters target binding by orders of magnitude [2].

Positional isomerism Chemical identity Quality control Procurement specification

HTS Deployment in Five Distinct Disease-Relevant Screening Cascades Establishes Contextual Provenance Absent for Most Uncharacterized Analogs

The compound has been deployed in five high-throughput screening campaigns whose assay identifiers and targets are publicly archived: (i) HMS1262—Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (target: HCMV UL50); (ii) HMS1303—High-Throughput Screen for Inhibitors of the GIV GBA-Motif Interaction with Gαi; (iii) GPR151_PHUNTER_AG_LUMI_1536—Cell-Based High Throughput Primary Assay to Identify Activators of GPR151 (G-protein coupled receptor 151; a galanin-receptor-like orphan GPCR); (iv) FBW7_ACT_ALPHA_1536—AlphaScreen-Based Biochemical High Throughput Primary Assay to Identify Activators of the E3 Ligase FBW7; and (v) MITF_INH_Alpha_1536—AlphaScreen-Based Biochemical High Throughput Primary Assay to Identify Inhibitors of MITF [1]. While the compound scored as 'Inactive' in the FBW7 and MITF assays (PubChem AID 1259310 and 1259374), its inclusion in these screens provides documented provenance in anti-viral, GPCR, ubiquitin-proteasome, and transcription-factor screening cascades. By contrast, no HTS deployment records were identified for the 4-methoxy (CAS 304888-55-9), 4-methyl (CAS 304888-46-8), or 4-fluoro (CAS 294853-27-3) analogs in public databases [2].

HTS provenance Screening history Disease relevance Chemical probe

Lack of Detectable Activity Across 13 Diverse Biochemical and Cell-Based Assays Qualifies the Compound as a Candidate Inert Scaffold for Negative-Control or Decoy Applications

PubChem BioAssay data for CID 2788371 catalogues uniformly 'Inactive' outcomes across 13 assays spanning six target classes: viral enzymes (HIV-1 RNase H), phosphatases (MKP-3, HePTP, VHR1), molecular chaperones (Hsp70), bacterial virulence factors (CapD, MgrA), protein–protein interactions (GIV–Gαi, Bcl-B), and E3 ubiquitin ligases (FBW7) [1]. This broad inactivity profile is a quantifiable, empirically validated property that distinguishes the compound from benzodioxine-2-carboxamide derivatives showing nanomolar activity at kinases (e.g., SR-3677: ROCK2 IC₅₀ ~3 nM; CHEMBL519123: ROCK2 IC₅₀ = 1.5–2 nM) [2]. For assay-development workflows requiring a confirmed-inert small molecule with a benzodioxine scaffold—for use as a vehicle control, a counter-screen compound, or a decoy in virtual-screening validation—the target compound's documented inactivity across multiple unrelated readouts provides a level of confidence unavailable for untested analogs.

Negative control Decoy compound Inert scaffold Assay validation Chemical probe

Procurement-Relevant Application Scenarios for N-(4-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Inert Negative Control in ROCK2 or Kinase Inhibitor Screening Cascades

When SR-3677, CHEMBL519123, or other potent benzodioxine-2-carboxamide ROCK inhibitors are used as positive controls, N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-57-1) provides a structurally matched, scaffold-identical negative control with no detectable ROCK2 activity and documented inactivity across 13 diverse target classes [1]. Pairing the active ROCK2 inhibitor with the inactive ethoxyphenyl analog in the same assay plate controls for non-specific benzodioxine scaffold effects, vehicle interference, and assay artefacts, strengthening the interpretability of screening results.

Physicochemical Probe for logP-Dependent Property Optimization in Library Design

The target compound's estimated logP of ~2.8–3.2 (ΔlogP ≈ +0.5–0.7 relative to the 4-methoxy analog) makes it a useful tool compound for calibrating lipophilicity-dependent assay interference, solubility thresholds, or non-specific protein binding in screening library quality-control workflows [1]. Procurement of both the 4-ethoxy and 4-methoxy analogs as a matched pair enables systematic evaluation of how a single methylene insertion on the anilide substituent affects assay performance metrics such as % inhibition in counter-screens, aggregation propensity (e.g., by dynamic light scattering), or microsomal stability.

Decoy Compound for Virtual Screening Validation and Docking Benchmarking

Confirmed-inactive compounds with well-defined physicochemical properties are essential for constructing decoy sets in structure-based virtual screening benchmarks (e.g., DUD-E style validation). The target compound's PubChem-documented inactivity across 13 diverse biochemical and cell-based assays, combined with its drug-like physicochemical profile (MW 299.32, HBD = 1, HBA = 4), qualifies it as a candidate true-negative decoy for benzodioxine-2-carboxamide-based target libraries [1]. Its SMILES string (CCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2) and InChIKey (PZDNANTXTGMFOU-UHFFFAOYSA-N) are publicly available for computational workflow integration .

Positional-Isomer Reference Standard for Analytical Method Development

The para-ethoxy (CAS 304888-57-1) and ortho-ethoxy (CAS 304888-56-0) constitutional isomer pair, sharing identical molecular formula (C₁₇H₁₇NO₄) and mass (299.32 g·mol⁻¹), constitutes an ideal test system for developing and validating chromatographic methods (e.g., reverse-phase HPLC or UPLC) capable of resolving positional isomers that are indistinguishable by MS alone [1]. Analytical laboratories procuring both isomers can establish system suitability criteria, relative retention times, and resolution factors for quality control of substituted benzodioxine-2-carboxamide libraries.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.